molecular formula C16H15N3 B1303714 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile CAS No. 771552-11-5

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile

Cat. No.: B1303714
CAS No.: 771552-11-5
M. Wt: 249.31 g/mol
InChI Key: ZDIJYPVWFJHUBA-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is an organic compound that features a pyrrole ring substituted with dimethyl groups at the 2 and 5 positions, a benzyl group, and a malononitrile moiety

Biochemical Analysis

Biochemical Properties

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions are primarily through binding to the active sites of these enzymes, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, blocking the substrate from binding and thus preventing the enzyme from catalyzing its reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production. This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and function. For instance, it has been noted to suppress the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrole ring and benzyl moiety allow it to interact with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular metabolism. The compound’s ability to inhibit dihydrofolate reductase and enoyl ACP reductase is particularly noteworthy, as these enzymes are crucial for DNA synthesis and fatty acid metabolism, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Over time, the compound’s inhibitory effects on enzymes and cellular processes can lead to significant changes in cell function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced glucose uptake and increased ATP production. At higher doses, toxic or adverse effects may be observed. These effects include potential enzyme inhibition leading to disrupted metabolic pathways and cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound’s interaction with dihydrofolate reductase and enoyl ACP reductase highlights its role in DNA synthesis and fatty acid metabolism. These interactions can affect metabolic flux and metabolite levels, leading to altered cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s structure allows it to interact with these transporters, facilitating its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with enzymes and other biomolecules, influencing its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with benzyl chloride under basic conditions to form 2,5-dimethyl-1H-pyrrol-1-yl benzyl.

    Introduction of the Malononitrile Group: The benzylated pyrrole is then reacted with malononitrile in the presence of a base such as sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with carboxyl or aldehyde groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole: A simpler analog without the benzyl and malononitrile groups.

    Benzylmalononitrile: Lacks the pyrrole ring but contains the benzyl and malononitrile groups.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of the malononitrile group.

Uniqueness

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile is unique due to the combination of its pyrrole ring, benzyl group, and malononitrile moiety, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJYPVWFJHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377347
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771552-11-5
Record name {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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